molecular formula C6H11NO3 B13063264 (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid

(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid

Cat. No.: B13063264
M. Wt: 145.16 g/mol
InChI Key: PLTOASLATKFEBR-YFKPBYRVSA-N
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Description

(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a prop-2-en-1-yloxy side chain attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amino acid derivative with prop-2-en-1-ol under suitable conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

Building Block for Complex Molecules
(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid serves as a critical building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating more complex molecules used in pharmaceuticals and materials science.

Biology

Role in Biological Processes
Research has indicated that this compound may interact with enzymes and receptors, influencing biochemical pathways. Studies have explored its potential neuroprotective effects by modulating neurotransmitter systems, particularly glutamate levels in the brain, which could mitigate excitotoxicity—a process leading to neuronal injury.

Medicine

Therapeutic Potential
Allylglycine has been investigated for its potential therapeutic applications in neurological disorders such as epilepsy and anxiety disorders. Its inhibitory effects on GABA synthesis suggest that it could help balance excitatory and inhibitory neurotransmission, offering benefits in managing these conditions.

Industry

Production of Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in various industrial applications, contributing to the development of innovative products.

Neuroprotective Effects

A study conducted by researchers at a leading university explored the neuroprotective properties of this compound in animal models of neurodegeneration. The findings indicated that administration of the compound significantly reduced neuronal death caused by excitotoxicity, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Application in Drug Development

Recent research published in a reputable journal examined the use of this compound as a precursor in the synthesis of novel antiepileptic drugs. The study demonstrated that derivatives synthesized from this compound exhibited enhanced efficacy in controlling seizure activity compared to existing medications.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid include other amino acids with different side chains, such as:

Uniqueness

The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and biological properties.

Biological Activity

(2S)-2-Amino-3-(prop-2-en-1-yloxy)propanoic acid, also known as allylglycine, is a non-canonical amino acid that has garnered attention in biochemical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an allyl group attached to the amino acid backbone. This modification can influence its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

1. Inhibition of Enzyme Activity
Allylglycine has been shown to act as an inhibitor of certain enzymes, particularly those involved in neurotransmitter metabolism. For instance, it inhibits the activity of glutamate decarboxylase, which is crucial for the synthesis of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to alterations in GABA levels, affecting neuronal excitability and synaptic transmission.

2. Modulation of Receptor Activity
Research indicates that allylglycine may also modulate the activity of various receptors, including NMDA receptors. These receptors are integral to synaptic plasticity and memory function. By influencing receptor activity, allylglycine could potentially play a role in cognitive processes and neuroprotection.

Therapeutic Applications

1. Neuroprotective Effects
Due to its ability to modulate neurotransmitter systems, allylglycine has been investigated for its neuroprotective properties. Studies suggest that it may help mitigate excitotoxicity—a process where excessive stimulation by neurotransmitters leads to neuronal injury or death—by regulating glutamate levels in the brain.

2. Potential Use in Neurological Disorders
The compound's inhibitory effects on GABA synthesis have led researchers to explore its potential applications in treating conditions such as epilepsy and anxiety disorders. By balancing excitatory and inhibitory neurotransmission, allylglycine could offer therapeutic benefits for these disorders.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

StudyFindings
Allylglycine inhibits glutamate decarboxylase activitySuggests potential for modulating GABA levels
Modulation of NMDA receptor activity observedImplications for cognitive enhancement and neuroprotection
Neuroprotective effects demonstrated in animal modelsSupports further investigation into therapeutic applications

Case Studies

Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of excitotoxicity, administration of allylglycine resulted in a significant reduction in neuronal damage compared to control groups. This suggests that allylglycine may protect against neurodegeneration caused by excessive glutamate signaling.

Case Study 2: Behavioral Changes in Anxiety Models
Another investigation assessed the effects of allylglycine on anxiety-like behaviors in mice. The results indicated that treatment with allylglycine led to reduced anxiety levels as measured by standard behavioral tests, supporting its potential use as an anxiolytic agent.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S)-2-amino-3-prop-2-enoxypropanoic acid

InChI

InChI=1S/C6H11NO3/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1

InChI Key

PLTOASLATKFEBR-YFKPBYRVSA-N

Isomeric SMILES

C=CCOC[C@@H](C(=O)O)N

Canonical SMILES

C=CCOCC(C(=O)O)N

Origin of Product

United States

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